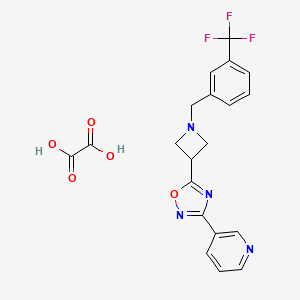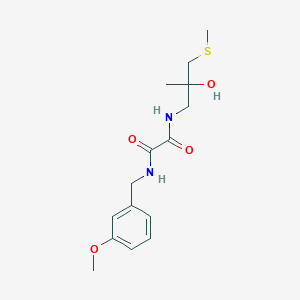
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide, also known as HMB-45, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide is complex and involves multiple pathways. N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase. Additionally, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide can induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide can also modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the JAK/STAT pathway.
Biochemical and Physiological Effects:
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has been shown to have various biochemical and physiological effects. In cancer cells, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide can induce apoptosis, inhibit angiogenesis, and reduce cell proliferation. In neurons, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide can modulate neurotransmitter release and improve cognitive function. N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has several advantages for lab experiments, including its high purity and stability, which allow for accurate and reproducible results. However, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide can be expensive to synthesize, which may limit its use in some experiments. Additionally, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has limited solubility in aqueous solutions, which may require the use of organic solvents for some experiments.
Orientations Futures
There are several future directions for research on N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide. One area of interest is the development of novel drugs based on the structure of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide with improved efficacy and safety profiles. Another area of interest is the identification of new targets for N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide in cancer cells and neurons. Additionally, further research is needed to elucidate the mechanism of action of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide and its potential applications in other fields, such as cardiovascular disease and metabolic disorders.
In conclusion, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to ensure high yield and purity of the final product. N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has been extensively studied for its potential applications in cancer research, drug development, and neuroscience. Its mechanism of action is complex and involves multiple pathways. N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has various biochemical and physiological effects and has several advantages for lab experiments. There are several future directions for research on N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide, including the development of novel drugs and the identification of new targets in cancer cells and neurons.
Méthodes De Synthèse
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide can be synthesized through a multi-step process involving the reaction of 2-methyl-3-(methylthio) propionaldehyde with 3-methoxybenzylamine. The resulting intermediate is then reacted with oxalic acid to yield N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide. This synthesis method has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has been extensively studied for its potential applications in various fields, including cancer research, drug development, and neuroscience. In cancer research, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug development, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. In neuroscience, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide has been shown to modulate neurotransmitter release and improve cognitive function.
Propriétés
IUPAC Name |
N'-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-15(20,10-22-3)9-17-14(19)13(18)16-8-11-5-4-6-12(7-11)21-2/h4-7,20H,8-10H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCZNUUZCYJJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC(=CC=C1)OC)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-methoxybenzyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2931874.png)
![4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2931875.png)
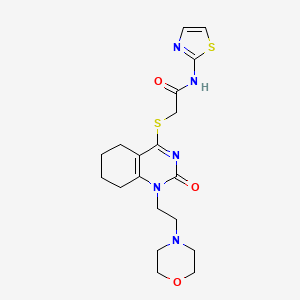
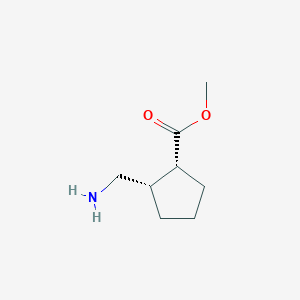
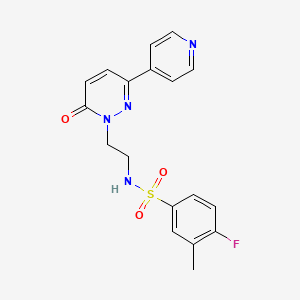
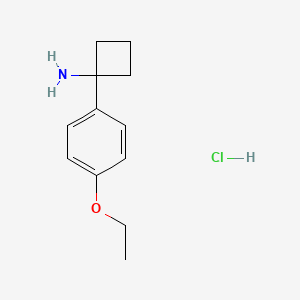
![N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/no-structure.png)
![(Z)-3-methyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2931886.png)
![3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2931887.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2931890.png)

![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2931893.png)
